molecular formula C23H19FN2O2 B6568948 N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide CAS No. 946219-12-1

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide

Cat. No.: B6568948
CAS No.: 946219-12-1
M. Wt: 374.4 g/mol
InChI Key: PLEPBCZGYGNCFC-UHFFFAOYSA-N
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Description

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide typically involves multiple steps, starting with the formation of the tetrahydroquinoline core. One common approach is the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants and products. The process would be optimized for efficiency, yield, and purity, with rigorous quality control measures in place to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Formation of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with different biological activities.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules

Biology: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide has shown biological activity in various assays, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for further research.

Medicine: The compound has potential therapeutic applications, particularly in the treatment of infections and cancer. Its ability to inhibit the growth of certain pathogens and cancer cells makes it a candidate for drug development.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of other valuable chemicals. Its versatility and reactivity make it a useful reagent in various industrial processes.

Mechanism of Action

The mechanism by which N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the inhibition of their activity. The exact molecular pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-Benzoyl-1,2,3,4-tetrahydroquinoline: A closely related compound without the fluorobenzamide group.

  • 2-Fluorobenzamide derivatives: Compounds with similar fluorobenzamide moieties but different core structures.

Uniqueness: N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-fluorobenzamide is unique due to its combination of the tetrahydroquinoline core and the fluorobenzamide group. This combination provides distinct chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

N-(1-benzoyl-3,4-dihydro-2H-quinolin-7-yl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O2/c24-20-11-5-4-10-19(20)22(27)25-18-13-12-16-9-6-14-26(21(16)15-18)23(28)17-7-2-1-3-8-17/h1-5,7-8,10-13,15H,6,9,14H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEPBCZGYGNCFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3F)N(C1)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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